molecular formula C18H24N2O6S2 B2830382 3-(N,4-dimethylphenylsulfonamido)-N-(2-hydroxyethyl)-4-methoxy-N-methylbenzenesulfonamide CAS No. 867042-59-9

3-(N,4-dimethylphenylsulfonamido)-N-(2-hydroxyethyl)-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B2830382
CAS No.: 867042-59-9
M. Wt: 428.52
InChI Key: WQSMBGYFNNPWDH-UHFFFAOYSA-N
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Description

3-(N,4-dimethylphenylsulfonamido)-N-(2-hydroxyethyl)-4-methoxy-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O6S2 and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Alzheimer’s Disease

Sulfonamides derived from 4-methoxyphenethylamine showed inhibitory effects on acetylcholinesterase, with specific compounds demonstrating comparable activity to known inhibitors, suggesting potential for Alzheimer’s disease treatment (Abbasi et al., 2018).

Photodynamic Therapy for Cancer Treatment

Novel zinc phthalocyanines substituted with new benzenesulfonamide derivative groups exhibited high singlet oxygen quantum yield, indicating potential as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activities

Sulfonamide-focused libraries have been assessed for their antitumor properties, leading to the identification of compounds that inhibit cell cycle progression in cancer cell lines, with some advancing to clinical trials (Owa et al., 2002).

Pro-apoptotic Effects in Cancer Cells

New sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, demonstrating significant potential for anticancer therapy (Cumaoğlu et al., 2015).

Spectroscopic and Electronic Properties

The synthesis and characterization of sulfonamide derivatives have led to insights into their molecular and electronic structures, offering a basis for the design of molecules with improved stability and electronic properties (Mahmood et al., 2016).

Anti-HIV and Antifungal Activities

Certain benzensulfonamides bearing the 1,3,4-oxadiazole moiety have shown notable anti-HIV and antifungal activities, highlighting their potential as pharmaceutical agents (Zareef et al., 2007).

Supramolecular Architectures

The study of N-aryl-2,5-dimethoxybenzenesulfonamides has contributed to understanding the formation of different supramolecular architectures mediated by weak interactions, important for pharmaceutical design (Shakuntala et al., 2017).

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-methoxy-N-methyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S2/c1-14-5-7-15(8-6-14)28(24,25)20(3)17-13-16(9-10-18(17)26-4)27(22,23)19(2)11-12-21/h5-10,13,21H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSMBGYFNNPWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)N(C)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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